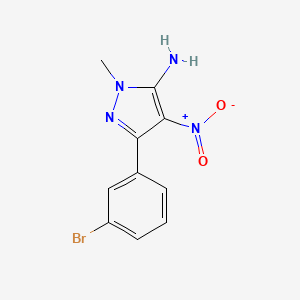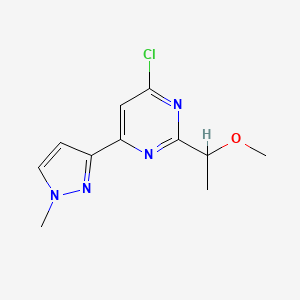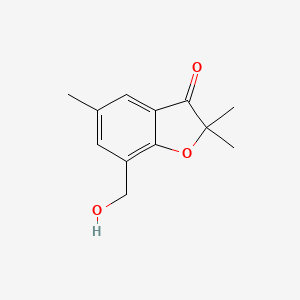
(R)-(2-(Pyridin-2-YL)-4,5-dihydro-1H-imidazol-4-YL)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-(2-(Pyridin-2-YL)-4,5-dihydro-1H-imidazol-4-YL)methanol is a chiral compound featuring a pyridine ring and an imidazoline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-(2-(Pyridin-2-YL)-4,5-dihydro-1H-imidazol-4-YL)methanol typically involves the following steps:
Formation of the Imidazoline Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine moiety can be introduced via nucleophilic substitution reactions.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-(2-(Pyridin-2-YL)-4,5-dihydro-1H-imidazol-4-YL)methanol is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds.
Biology
In biological research, this compound is studied for its potential as a ligand in biochemical assays. It can interact with specific proteins or enzymes, making it useful in the study of biological pathways.
Medicine
In medicinal chemistry, ®-(2-(Pyridin-2-YL)-4,5-dihydro-1H-imidazol-4-YL)methanol is investigated for its potential therapeutic properties. It may act as an inhibitor or activator of certain enzymes, offering possibilities for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of ®-(2-(Pyridin-2-YL)-4,5-dihydro-1H-imidazol-4-YL)methanol involves its interaction with molecular targets such as enzymes or receptors. The pyridine and imidazoline moieties can bind to active sites, modulating the activity of the target molecules. This interaction can influence various biochemical pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-(2-(Pyridin-2-YL)-4,5-dihydro-1H-imidazol-4-YL)methanol: The enantiomer of the compound, with similar but distinct biological activities.
2-(Pyridin-2-YL)-4,5-dihydro-1H-imidazole: Lacks the methanol group, resulting in different chemical properties.
2-(Pyridin-2-YL)-1H-imidazole: A structurally related compound with a different ring system.
Uniqueness
®-(2-(Pyridin-2-YL)-4,5-dihydro-1H-imidazol-4-YL)methanol is unique due to its chiral nature and the presence of both pyridine and imidazoline moieties. This combination allows for specific interactions with biological targets, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C9H11N3O |
|---|---|
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
[(5R)-2-pyridin-2-yl-4,5-dihydro-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C9H11N3O/c13-6-7-5-11-9(12-7)8-3-1-2-4-10-8/h1-4,7,13H,5-6H2,(H,11,12)/t7-/m1/s1 |
Clé InChI |
PFHSXCQGEWIDJW-SSDOTTSWSA-N |
SMILES isomérique |
C1[C@@H](NC(=N1)C2=CC=CC=N2)CO |
SMILES canonique |
C1C(NC(=N1)C2=CC=CC=N2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-Aminobenzo[d]thiazol-6-yl)-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B11784440.png)



![6-Bromo-7-(methoxymethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B11784458.png)
![2-(3,5-Dichloro-4-methoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B11784460.png)
![2-(Piperidin-1-yl)benzo[d]thiazole-4-carboxylicacid](/img/structure/B11784467.png)
![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine hydrochloride](/img/structure/B11784473.png)
![1-(4-Methoxyphenyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11784479.png)





